molecular formula C16H12N2 B8706979 5,12-Dihydro-benzo[b]phenazine CAS No. 19029-32-4

5,12-Dihydro-benzo[b]phenazine

Cat. No.: B8706979
CAS No.: 19029-32-4
M. Wt: 232.28 g/mol
InChI Key: OOVVBDPQJDURKE-UHFFFAOYSA-N
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Description

Historical Context and Significance within N-Heteroacene Chemistry

The field of N-heteroacene chemistry has a rich history extending back more than a century, with the first synthesis of a related compound, 5,14-dihydro-5,7,12,14-tetraazapentacene, reported in 1890. ntu.edu.sg N-heteroacenes are congeners of acenes where one or more C-H units are replaced by nitrogen atoms, a modification that imparts distinct electronic characteristics and often greater stability compared to their all-carbon counterparts like pentacene (B32325). iupac.orgresearchgate.netacs.org

A common and direct route to synthesizing N-heteroacenes is through the condensation of aromatic o-diamines with aromatic o-dihydroxyarenes. rsc.orgrsc.org The immediate products of these reactions are typically the dihydro-N-heteroacene (H2-NHA) derivatives, which are noted for their good chemical stability. rsc.orgrsc.org Consequently, 5,12-Dihydro-benzo[b]phenazine is not just a standalone compound of interest but is highly significant as a stable and crucial precursor. rsc.orgrsc.org To obtain the fully aromatic and conjugated N-heteroacenes, which are highly sought after for applications in organic electronics, a subsequent oxidation step is required to remove the hydrogen atoms at the 5 and 12 positions. researchgate.netrsc.orgrsc.org This role as a key intermediate underscores the importance of the dihydrobenzo[b]phenazine scaffold within the broader synthetic strategies of N-heteroacene chemistry.

Overview of Research Trajectories for Dihydrobenzo[b]phenazine Scaffolds

Research involving the this compound scaffold has evolved along several key trajectories, primarily driven by its utility as a precursor and its inherent chemical properties.

Precursors for Organic Semiconductors: A major focus of research is the use of DHBP as a starting material for creating fully conjugated N-heteroacenes, such as benzo[b]phenazine (B13996840) (BP). rsc.orgrsc.org These resulting N-heteroacenes are investigated as n-type semiconductors, a class of materials that transport electrons. rsc.org The inclusion of electronegative nitrogen atoms in the aromatic framework lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates electron injection and transport, making them suitable for use in organic electronic devices like organic field-effect transistors (OFETs). acs.orgrsc.org

Development of Green Synthesis Methods: A significant research avenue has been the development of environmentally friendly synthetic methods. Studies have demonstrated that this compound can be oxidized to benzo[b]phenazine through a photoactivated process. rsc.orgrsc.orgrsc.org This reaction can proceed via autocatalysis, where the product (BP) facilitates the conversion of the reactant (DHBP), even using wavelengths of light not absorbed by the starting material. rsc.orgrsc.org This photochemical approach, which can utilize sunlight, offers a metal-free alternative to traditional oxidation methods that often require heavy metal reagents like MnO2 or potassium dichromate, which can leave behind impurities detrimental to semiconductor performance. rsc.orgrsc.org The generation of reactive oxygen species is implicated in this conversion. rsc.orgnih.gov

ParameterFindingSource
Reaction Photoactivated autocatalytic oxidation of DHBP to BP rsc.orgrsc.org
Light Source LEDs (365-595 nm) and sunlight rsc.orgrsc.orgnih.gov
Key Feature Oxidation occurs even with light wavelengths (up to 516 nm) not absorbed by DHBP. rsc.orgrsc.orgnih.gov
Mechanism Involves reactive oxygen species; excludes Förster resonance energy transfer (FRET). rsc.orgnih.gov
Rate (Sunlight) 393 μg min⁻¹ for a 1 mg mL⁻¹ solution of DHBP. rsc.orgnih.gov
Application Metal-free green synthesis of organic semiconductors. rsc.orgrsc.orgnih.gov

Energy Storage Materials: More recently, the dihydrobenzo[b]phenazine scaffold has been explored for applications in energy storage. Researchers have designed and synthesized polymers incorporating this structure for use as cathode materials in organic batteries. acs.orgmdpi.com By polymerizing derivatives of DHBP, the resulting materials exhibit high discharge voltages and good cycling stability. acs.org These organic electrode materials are being investigated for both lithium-ion and sodium-ion batteries, offering a sustainable alternative to traditional inorganic battery components due to their abundance, structural diversity, and low cost. acs.org For instance, a polymer based on the scaffold, p-DPBPZ, showed high initial discharge capacities and energy densities. acs.org

Photophysical and Sensing Applications: The unique photophysical properties of dihydrophenazine derivatives are also an active area of research. acs.orgresearchgate.net The V-shaped structure of the dihydro core can change upon excitation, leading to interesting fluorescence characteristics that can be sensitive to the molecule's environment. acs.org This has led to the exploration of dihydrobenzo[b]phenazine derivatives in the development of fluorescent probes and sensors. rsc.orgresearchgate.net For example, the photoactivated autocatalytic oxidation of DHBP itself can be utilized as a sensor for oxidizing substances. rsc.org

Properties

CAS No.

19029-32-4

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

5,12-dihydrobenzo[b]phenazine

InChI

InChI=1S/C16H12N2/c1-2-6-12-10-16-15(9-11(12)5-1)17-13-7-3-4-8-14(13)18-16/h1-10,17-18H

InChI Key

OOVVBDPQJDURKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC4=CC=CC=C4N3

Origin of Product

United States

Synthetic Methodologies for 5,12 Dihydro Benzo B Phenazine and Its Derivatives

Classical Approaches in Dihydrobenzo[b]phenazine Synthesis

The traditional methods for synthesizing the 5,12-dihydro-benzo[b]phenazine core structure primarily rely on condensation reactions. These methods are well-established and offer a straightforward route to the basic scaffold.

Condensation Reactions of Aromatic o-Diamines with Naphthalene (B1677914) Derivatives

A common and direct method for the synthesis of this compound involves the condensation of aromatic o-diamines with naphthalene derivatives. rsc.orgrsc.org One such approach is the reaction of o-phenylenediamine (B120857) with naphthalene-2,3-diol. rsc.org This reaction typically involves heating the two reactants together, often in the absence of a solvent. For instance, grinding naphthalene-2,3-diol and o-phenylenediamine together and then heating the mixture under a nitrogen atmosphere at 180°C for 30 minutes yields this compound. rsc.org This direct condensation provides a straightforward route to the dihydro-N-heteroacene (H2-NHA) derivative. rsc.orgrsc.org

Similarly, derivatives of this compound can be synthesized using substituted starting materials. For example, the reaction of 4,5-dimethyl-1,2-phenylenediamine with naphthalene-2,3-diol produces 5,12-dihydro-2,3-dimethylbenzo[b]phenazine. rsc.org Another example involves the synthesis of 5,12-dihydrobenzo[b]phenazine-6,11-diones from the reaction of 2,3-dichloro-1,4-naphthoquinone with arylamines or phenylenediamines. ekb.egresearchgate.net

Table 1: Examples of Classical Condensation Reactions for Dihydrobenzo[b]phenazine Synthesis

Naphthalene DerivativeAromatic o-DiamineProductReference
Naphthalene-2,3-diolo-PhenylenediamineThis compound rsc.org
Naphthalene-2,3-diol4,5-Dimethyl-1,2-phenylenediamine5,12-Dihydro-2,3-dimethylbenzo[b]phenazine rsc.org
2,3-Dichloro-1,4-naphthoquinonePhenylenediamines5,12-Dihydrobenzo[b]phenazine-6,11-diones ekb.egresearchgate.net

Influence of Reaction Conditions on Synthetic Outcomes

The outcome of the synthesis of this compound and its derivatives is significantly influenced by the reaction conditions. Factors such as temperature, solvent, and the presence of an inert atmosphere play a crucial role. For the direct condensation of naphthalene-2,3-diol and o-phenylenediamine, heating at a specific temperature (180°C) under a nitrogen atmosphere is critical to prevent unwanted side reactions and oxidation. rsc.org

In the synthesis of 5,12-dihydrobenzo[b]phenazine-6,11-diones from 2,3-dichloro-1,4-naphthoquinone and phenylenediamines, the reaction is typically carried out under reflux conditions in a suitable solvent. researchgate.net The choice of solvent can affect the reaction rate and the purity of the final product. After the reaction, the product is often isolated by pouring the reaction mixture into ice-water, followed by filtration, drying, and recrystallization to obtain the pure compound. researchgate.net

The stability of the resulting dihydro-benzo[b]phenazine derivatives is also a consideration. For instance, the methoxy (B1213986) groups in derivatives like 5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine can be susceptible to hydrolysis under strongly acidic or basic pH conditions. The thermal stability is generally high for these aromatic systems.

Contemporary Synthetic Strategies for Dihydrobenzo[b]phenazine Analogues

Modern synthetic methods are continuously being developed to improve the efficiency, selectivity, and environmental friendliness of the synthesis of this compound and its derivatives. These strategies often involve the use of catalysts.

Catalytic Synthesis Routes for Dihydrobenzo[b]phenazine

Catalysis offers a powerful tool for the synthesis of complex organic molecules like dihydrobenzo[b]phenazines. Catalysts can enable reactions to proceed under milder conditions, with higher yields and selectivity.

Metal-free catalysis is a growing area of interest in organic synthesis due to its potential for reduced cost and toxicity. In the context of dihydrobenzo[b]phenazine synthesis, metal-free approaches often focus on the subsequent oxidation of the dihydro- form to the fully aromatic phenazine (B1670421). rsc.orgrsc.org However, the initial formation of the dihydro- compound itself can be achieved without a metal catalyst, as seen in the thermal condensation of o-diamines and naphthalene derivatives. rsc.orgrsc.org

A notable metal-free process related to this compound is its photoactivated autocatalytic oxidation to benzo[b]phenazine (B13996840). rsc.orgrsc.orgnih.gov In this process, the product, benzo[b]phenazine, acts as a photocatalyst, absorbing light and promoting the oxidation of the starting material, this compound. rsc.org This method can be considered a green synthesis approach as it can utilize sunlight and avoids the use of metal-based oxidants. rsc.orgrsc.org

Organocatalysis has also been employed in the synthesis of more complex phenazine derivatives. For example, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been used to catalyze the one-pot, four-component synthesis of benzo[a]pyrano[2,3-c]phenazines. benthamscience.com Similarly, theophylline (B1681296) has been investigated as a catalyst for the diastereoselective synthesis of trans-1,2-dihydrobenzo[a]furo[2,3-c]phenazines in water. researchgate.net

Both heterogeneous and homogeneous catalysts have been utilized in the synthesis of dihydrobenzo[b]phenazine derivatives and related structures.

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages such as easy separation and recyclability. For the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives, various heterogeneous catalysts have been explored. These include:

H3PW12O40@nano-ZnO researchgate.netnih.gov

La@guanine@SBA-15 nih.gov

Ce/PDA/CPTS@CoFe2O4 nih.gov

Nano ZnO-H3PW12O40@Fe3O4/EN-MIL-101 tandfonline.com

These catalysts are often used in multi-component reactions to build complex phenazine-based structures. researchgate.netnih.govtandfonline.com

Homogeneous Catalysis: Homogeneous catalysts, which are in the same phase as the reactants, can offer high activity and selectivity. In the context of phenazine synthesis, homogeneous catalysts like p-toluenesulfonic acid (p-TSA) have been used. nih.gov Phenazinium salts themselves can act as homogeneous photocatalysts in other organic transformations, highlighting the catalytic potential of the phenazine core. acs.orgacs.org

Environmentally Benign Synthetic Protocols

In recent years, the principles of green chemistry have increasingly guided the development of new synthetic routes. For the synthesis of dihydrobenzo[b]phenazine derivatives, this has led to the exploration of methods that reduce or eliminate the use of hazardous solvents, decrease reaction times, and improve energy efficiency. Microwave-assisted synthesis and solid-state reaction methodologies are at the forefront of these efforts.

Microwave-Assisted Synthesis of Dihydrobenzo[b]phenazine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This non-classical heating technique has been successfully applied to the synthesis of various complex heterocyclic compounds, including phenazine derivatives. tubitak.gov.tr The advantages of this approach include high yields, optimal use of reactants, and significantly reduced reaction times. tubitak.gov.tr

While direct microwave-assisted synthesis of the parent this compound is not extensively documented in the provided sources, the application of this technology to the synthesis of closely related and more complex phenazine scaffolds is well-established, suggesting its feasibility. For instance, a one-pot, four-component sequential reaction for the synthesis of polyfunctionalized benzo[a]pyrimido[5',4':5,6]pyrido[2,3-c]phenazine derivatives has been developed using microwave irradiation (300 W, 100 °C) under solvent-free conditions. nih.govtubitak.gov.tr This method, which utilizes p-TSA as a catalyst, achieves the desired products in high yields (72–94%) within a short reaction time of 10–15 minutes. nih.gov

Another example is the microwave-assisted synthesis of (pyrano[2,3-c]phenazin-15-yl)methanone derivatives, which proceeds in 7–10 minutes under solvent-free conditions at 75 °C (180 W) using a Fe3O4@ZnO–SO3H recyclable heterogeneous catalyst. nih.gov Furthermore, the synthesis of benzo[a]pyrano(2,3-c)phenazine derivatives has been accomplished via a four-component domino reaction under microwave irradiation in ethanol (B145695) at 78 °C, yielding products in 80–95% within 4–7 minutes. nih.gov These examples highlight the potential of microwave-assisted synthesis as a rapid and efficient method for producing a variety of complex phenazine derivatives.

Table 1: Examples of Microwave-Assisted Synthesis of Phenazine Derivatives

ProductReactantsCatalyst/ConditionsYield (%)Time (min)
Benzo[a]pyrimido[5',4':5,6]pyrido[2,3-c]phenazine derivatives2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, benzaldehydes, 6-amino-1,3-dimethyluracilp-TSA, microwave (300W, 100°C), solvent-free72-9410-15
(Pyrano[2,3-c]phenazin-15-yl)methanone derivatives2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, arylglyoxalFe3O4@ZnO–SO3H, microwave (180W, 75°C), solvent-free76-937-10
Benzo[a]pyrano(2,3-c)phenazine derivatives2-hydroxynaphthalene-1,4-dione, o-phenylenediamines, aromatic aldehydes, malononitrileNanostructured α-chitin/ZnO, microwave, EtOH, 78°C80-954-7
Benzo[a]chromeno[2,3-c]phenazine derivatives2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aldehydes, cyclic 1,3-dicarbonyl compoundsSilica sulfuric acid, microwave, 70°C88-967-10
Solid-State Reaction Methodologies

Solid-state reactions, which are performed in the absence of a solvent, offer significant environmental benefits by reducing waste and avoiding the use of potentially toxic substances. These reactions can be initiated by grinding, heating, or a combination of both.

A direct and efficient solid-state synthesis of this compound (DHBP) has been reported. rsc.orgrsc.org In this method, naphthalene-2,3-diol and o-phenylenediamine are mixed in an agate mortar and ground to a uniform powder. rsc.orgrsc.org The mixture is then heated in a glass tube under a nitrogen atmosphere at 180 °C for 30 minutes. rsc.orgrsc.org After cooling, the product is washed with methanol, acetone, and diethyl ether to yield DHBP as a yellow solid in 80% yield. rsc.orgrsc.org A similar procedure using 4,5-dimethyl-1,2-phenylenediamine affords 5,12-dihydro-2,3-dimethylbenzo[b]phenazine in 77% yield. rsc.org

Another approach involves a solid-state melt reaction (SSMR) for the synthesis of more complex hybrid polycyclic quinolinobenzo[a]phenazinones. This method utilizes an intramolecular domino Knoevenagel-hetero-Diels-Alder reaction. rasayanjournal.co.in The solid-state method has also been employed for the synthesis of various other phenazine derivatives by heating a 2:1 mixture of fine powders of ortho-diamines and ortho-quinones in a closed test tube at 35 °C under an inert atmosphere for 2-4 hours. benthamdirect.com

Table 2: Solid-State Synthesis of this compound and a Derivative

ProductReactantsConditionsYield (%)
This compound (DHBP)Naphthalene-2,3-diol, o-phenylenediamineGrinding, then heating at 180°C for 0.5 h under N₂80
5,12-Dihydro-2,3-dimethylbenzo[b]phenazine (DMDHBP)Naphthalene-2,3-diol, 4,5-dimethyl-1,2-phenylenediamineGrinding, then heating at 180°C for 0.5 h under N₂77

Multi-component Reaction Architectures for Phenazine Scaffolds

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. Current time information in Bangalore, IN. These reactions provide a powerful platform for the construction of complex molecular architectures, such as those found in phenazine derivatives. Current time information in Bangalore, IN.

A notable example is the one-pot, four-component reaction protocol for the preparation of a series of 3-amino-2-cyano-1-aryl/alkyl-1H-benzo[a]pyrano[2,3-c]phenazines. Current time information in Bangalore, IN. This reaction involves the condensation of 2-hydroxy-1,4-naphthaquinone, o-phenylenediamines, malononitrile, and various aromatic or aliphatic aldehydes. Current time information in Bangalore, IN. The use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as an organocatalyst in aqueous ethanol under reflux conditions provides a facile and environmentally benign route to these complex phenazine scaffolds in high yields. Current time information in Bangalore, IN. Under the same optimized conditions, spiro[benzo[a]pyrano[2,3-c]phenazine-1,3'-indoline] derivatives can also be synthesized from the one-pot, four-component reaction of 2-hydroxy-1,4-naphthaquinone, o-phenylenediamines, malononitrile, and isatin (B1672199) or its derivatives. Current time information in Bangalore, IN.

Another multi-component approach has been developed for the synthesis of 3-phenyl-3,4-dihydro-2H-benzo[a] rsc.orgtandfonline.comoxazino[5,6-c]phenazine derivatives. researchgate.net This reaction is catalyzed by a reusable ZnO-PTA@Fe3O4/EN-MIL-101(Cr) nanopowder at room temperature. researchgate.net The synthesis of polyfunctionalized benzo[a]pyrimido[5',4':5,6]pyrido[2,3-c]phenazine derivatives has also been achieved through a one-pot, four-component sequential reaction. nih.gov

Table 3: Examples of Multi-component Reactions for Phenazine Scaffolds

Product ScaffoldNumber of ComponentsReactantsCatalyst/Conditions
3-Amino-2-cyano-1-aryl/alkyl-1H-benzo[a]pyrano[2,3-c]phenazines42-hydroxy-1,4-naphthaquinone, o-phenylenediamines, malononitrile, aldehydesDBU, aqueous ethanol, reflux
Spiro[benzo[a]pyrano[2,3-c]phenazine-1,3'-indoline] derivatives42-hydroxy-1,4-naphthaquinone, o-phenylenediamines, malononitrile, isatinsDBU, aqueous ethanol, reflux
3-Phenyl-3,4-dihydro-2H-benzo[a] rsc.orgtandfonline.comoxazino[5,6-c]phenazine derivatives3Not specified in detailZnO-PTA@Fe3O4/EN-MIL-101(Cr) nanopowder, room temperature
Polyfunctionalized benzo[a]pyrimido[5',4':5,6]pyrido[2,3-c]phenazine derivatives42-hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, benzaldehydes, 6-amino-1,3-dimethyluracilp-TSA, solvent-free, heating or microwave

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the modification of the core structure to achieve desired chemical and physical properties. A common strategy involves the reaction of substituted starting materials.

For example, 5,12-dihydrobenzo[b]phenazine-6,11-diones can be synthesized from the reaction of 2,3-dichloro-1,4-naphthoquinone with various o-phenylenediamine derivatives. researchgate.netresearchgate.net In a typical procedure, the substituted o-phenylenediamine is heated under reflux with 2,3-dichloro-1,4-naphthoquinone in DMF for 5 hours. researchgate.net This method has been used to prepare a range of substituted derivatives, including those with methyl and chloro substituents on the phenazine core. researchgate.net

Palladium-catalyzed N-arylation reactions represent another powerful tool for the synthesis of substituted phenazines. mdpi.com For instance, phenazine derivatives can be synthesized through a double Buchwald-Hartwig amination of bromoanilines, followed by in situ oxidation. mdpi.com This approach offers good functional group tolerance. mdpi.com

The synthesis of N,N'-diaryl-dihydrodibenzo[a,c]phenazines has also been reported, highlighting methods for introducing aryl substituents at the nitrogen positions of the dihydrophenazine core.

Table 4: Synthesis of Substituted this compound-6,11-diones

ProductReactantsConditions
5,12-Dihydrobenzo[b]phenazine-6,11-dione2,3-dichloro-1,4-naphthoquinone, o-phenylenediamineDMF, reflux, 5 h
2-Methyl-5,12-dihydrobenzo[b]phenazine-6,11-dione2,3-dichloro-1,4-naphthoquinone, 4-methyl-1,2-phenylenediamineDMF, reflux, 5 h
2,3-Dimethyl-5,12-dihydrobenzo[b]phenazine-6,11-dione2,3-dichloro-1,4-naphthoquinone, 4,5-dimethyl-1,2-phenylenediamineDMF, reflux, 5 h
2-Chloro-5,12-dihydrobenzo[b]phenazine-6,11-dione2,3-dichloro-1,4-naphthoquinone, 4-chloro-1,2-phenylenediamineDMF, reflux, 5 h

Spectroscopic Characterization Methodologies for 5,12 Dihydro Benzo B Phenazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5,12-Dihydro-benzo[b]phenazine, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: In a study using dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent, the proton NMR spectrum of this compound showed distinct signals corresponding to its different protons. The spectrum exhibited a singlet at 8.05 ppm for the two N-H protons, multiplets at 7.14 ppm and 6.89 ppm for the aromatic protons on the benzene (B151609) ring, and multiplets at 6.34 ppm and 6.16 ppm, along with a singlet at 6.23 ppm, for the protons on the naphthalene (B1677914) moiety. rsc.orgrsc.org This detailed assignment is critical for confirming the successful synthesis of the compound. chemrxiv.org

¹³C NMR: The carbon-13 NMR spectrum, also recorded in DMSO-d₆, provides complementary information about the carbon skeleton. The observed chemical shifts for this compound are 135.03, 132.17, 131.33, 125.29, 123.30, 120.69, 112.21, and 104.81 ppm. rsc.orgrsc.org These values correspond to the different carbon environments within the fused aromatic ring system.

In research focused on derivatives, such as 5,12-Di(4-trifluoromethylphenyl)-5,12-dihydrobenzo[b]phenazine, ¹H NMR is used to confirm the structure of the synthesized compounds. researchgate.net Furthermore, variable temperature ¹H NMR has been employed to evaluate intermolecular interaction strengths in related organic electrode materials. chemrxiv.orgacs.org

Interactive Table: NMR Data for this compound
Nucleus Solvent Chemical Shift (ppm) Multiplicity Assignment Reference
¹HDMSO-d₆8.05s2H (N-H) rsc.orgrsc.org
¹HDMSO-d₆7.14m2H (aromatic) rsc.orgrsc.org
¹HDMSO-d₆6.89m2H (aromatic) rsc.orgrsc.org
¹HDMSO-d₆6.34m2H (aromatic) rsc.orgrsc.org
¹HDMSO-d₆6.23s2H (aromatic) rsc.orgrsc.org
¹HDMSO-d₆6.16m2H (aromatic) rsc.orgrsc.org
¹³CDMSO-d₆135.03-Aromatic C rsc.orgrsc.org
¹³CDMSO-d₆132.17-Aromatic C rsc.orgrsc.org
¹³CDMSO-d₆131.33-Aromatic C rsc.orgrsc.org
¹³CDMSO-d₆125.29-Aromatic C rsc.orgrsc.org
¹³CDMSO-d₆123.30-Aromatic C rsc.orgrsc.org
¹³CDMSO-d₆120.69-Aromatic C rsc.orgrsc.org
¹³CDMSO-d₆112.21-Aromatic C rsc.orgrsc.org
¹³CDMSO-d₆104.81-Aromatic C rsc.orgrsc.org

Vibrational Spectroscopy (Infrared, IR) in Chemical Bonding Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups and analyzing the chemical bonds present in this compound and its derivatives. By measuring the absorption of infrared radiation, specific vibrational modes of the molecule can be determined.

In the study of 5,12-Dihydrobenzo[b]phenazine-6,11-dione, a derivative of the parent compound, IR spectroscopy in potassium bromide (KBr) pellets revealed characteristic absorption bands. A prominent peak at 3423 cm⁻¹ corresponds to the N-H stretching vibration, confirming the presence of the amine groups. researchgate.net Another significant absorption at 1676 cm⁻¹ is attributed to the C=O stretching vibration of the dione (B5365651) functionality. researchgate.net These findings are crucial for confirming the molecular structure and the presence of key functional groups.

While specific IR data for the parent this compound is not detailed in the provided search results, the analysis of its derivatives demonstrates the utility of IR spectroscopy in this class of compounds. The technique is also used to confirm the presence of specific groups, such as the methoxy (B1213986) group in derivatives, by identifying the C-O stretch.

Electronic Spectroscopy (UV-Vis-NIR) in Understanding Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy, is instrumental in investigating the electronic properties of this compound. This technique probes the π-electron system and provides insights into the electronic transitions within the molecule.

Studies have shown that this compound (DHBP) exhibits characteristic absorption bands in the UV-Vis region. rsc.orgrsc.org In a mixed solvent of DMSO and ethanol (B145695), the absorption spectrum of DHBP is a key element in studying its photochemical conversion to benzo[b]phenazine (B13996840) (BP). rsc.orgrsc.orgresearchgate.net The photochemical stability of DHBP has been investigated using LEDs with emission wavelengths ranging from 365 to 595 nm. rsc.orgrsc.org It was observed that the conversion to BP occurs with wavelengths up to 516 nm. rsc.orgrsc.org Interestingly, light of 490 and 516 nm, which is not absorbed by DHBP, can still induce a photoactivated autocatalytic oxidation to BP. rsc.orgrsc.org

The absorption spectra of DHBP and its oxidized form, BP, show distinct profiles. The fluorescence emission band of DHBP has been found to overlap with the absorption band of BP. rsc.org The absorption spectrum of a mixture of DHBP and BP is essentially the sum of their individual spectra, indicating a lack of significant ground or excited state molecular interactions like charge transfer or exciplex formation. rsc.org

In derivatives of this compound, such as N,N'-diarylated dihydroazaacenes, UV-Vis spectroscopy reveals that π-extension of the phenazine (B1670421) core leads to a bathochromic (red) shift in the absorption maximum. For instance, a π-extended derivative shows an absorption maximum at 409 nm compared to a non-extended analogue. d-nb.info Upon oxidation to radical cations, these derivatives exhibit significant bathochromic shifts, with absorption often reaching the near-infrared (NIR) region. d-nb.inforesearchgate.net

Interactive Table: UV-Vis Absorption Data for this compound and Derivatives
Compound Solvent λmax (nm) Notes Reference
This compound (DHBP)DMSO/EthanolNot specifiedExhibits absorption allowing for photochemical conversion. rsc.orgrsc.org
Benzo[b]phenazine (BP)DMSO/EthanolNot specifiedProduct of DHBP oxidation, absorbs at longer wavelengths (e.g., 490, 516 nm). rsc.orgrsc.org
5,12-Di(4-trifluoromethylphenyl)-5,12-dihydrobenzo[b]phenazineDichloromethane409π-extended derivative. d-nb.info
Radical cation of 5,12-Di(4-trifluoromethylphenyl)-5,12-dihydrobenzo[b]phenazineDichloromethane955, 1095, 1291Significant red-shift upon oxidation. d-nb.info

Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Species Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing species with unpaired electrons, such as radicals and triplet states. In the context of this compound (DHBP) research, EPR is crucial for elucidating reaction mechanisms involving radical intermediates.

EPR studies have been instrumental in confirming the formation of reactive oxygen species (ROS) during the photoactivated autocatalytic oxidation of DHBP to benzo[b]phenazine (BP). rsc.orgrsc.org The experiment involved using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a stable radical, as an indicator. The EPR signal of TEMPO was suppressed in the presence of DHBP, likely due to the reduction of TEMPO radicals. However, upon irradiation with light, the EPR signal resumed, indicating the formation of ROS. rsc.orgrsc.org This finding supports a mechanism where the photo-oxidation of DHBP involves radical pathways. rsc.org

Furthermore, EPR spectroscopy is used to characterize the radical cations of phenazine derivatives. For instance, the radical cation of 5,12-Di(4-trifluoromethylphenyl)-5,12-dihydrobenzo[b]phenazine exhibits a defined triplet EPR spectrum with a g-value of 2.0019. d-nb.info The formation of stable radical cations from N,N-diaryl dihydrophenazine photocatalysts upon reaction with atom transfer radical polymerization (ATRP) initiators has also been confirmed by EPR spectroscopy. acs.org The technique is also used to study the lowest excited triplet states of phenazine and its protonated forms. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the properties of this compound and its derivatives.

While specific single-crystal XRD data for the parent this compound is not detailed in the provided results, the technique has been successfully applied to its derivatives and related compounds. For example, single-crystal X-ray diffractometry was used to determine the structure of core-substituted N,N-diaryl dihydrophenazines. acs.org

In the broader context of phenazine chemistry, XRD studies have revealed important structural features. For instance, the crystal structure of a phenanthrene-based dihydrophenazine precursor and its resulting dication were fully characterized, highlighting a distorted aromatic structure generated upon oxidation. researchgate.net Single crystal X-ray structures of radical anions and dianions of various azapentacenes, which are structurally related to benzo[b]phenazine, have also been obtained. acs.org These studies provide critical insights into the geometric changes that occur upon redox reactions and how these changes influence the electronic and physical properties of the materials.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (DHBP), electrospray ionization (ESI) mass spectrometry has been used to confirm its molecular mass. The [M+H]⁺ ion was observed at a mass-to-charge ratio (m/z) of 233.1, which is consistent with the calculated value. rsc.orgrsc.org This provides strong evidence for the successful synthesis of the target compound.

Mass spectrometry is also employed to monitor chemical reactions. For instance, the conversion of DHBP to benzo[b]phenazine (BP) was monitored, and the mass spectrum of the resulting BP solution was recorded. rsc.org In the study of derivatives like 5,12-Dihydrobenzo[b]phenazine-6,11-dione, mass spectrometry revealed a molecular ion peak (M+H₂O) at m/z 280, along with fragmentation peaks at 252, 217, and 188, providing further structural confirmation. researchgate.net The technique is also used to verify the molecular composition of various other phenazine derivatives.

Interactive Table: Mass Spectrometry Data for this compound and a Derivative
Compound Ionization Method Observed m/z Calculated m/z Ion Reference
This compoundESI233.1233.1[M+H]⁺ rsc.orgrsc.org
5,12-Dihydrobenzo[b]phenazine-6,11-dioneNot specified280-[M+H₂O] researchgate.net

Computational and Theoretical Investigations of 5,12 Dihydro Benzo B Phenazine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are a cornerstone in understanding the intrinsic properties of 5,12-Dihydro-benzo[b]phenazine. These computational techniques allow for the detailed analysis of its electronic structure, including the distribution of electrons and the nature of its molecular orbitals.

Density Functional Theory (DFT) Applications in Dihydrobenzo[b]phenazine Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the properties of this compound and its derivatives. nih.govsemanticscholar.org DFT calculations are instrumental in confirming the bent-core structure of related phenazine (B1670421) derivatives, with results that are consistent with experimental X-ray crystal structures in terms of bending angles and bond lengths. mdpi.com These calculations help to understand the structure-function relationships in phenazine-based systems, particularly in the context of extracellular electron transfer. nih.gov

In studies of related N,N'-disubstituted-dihydrodibenzo[a,c]phenazines, computational simulations of reaction energy surfaces have been used to rationalize their unique photophysical behaviors, such as large Stokes-shifted emissions. acs.org Furthermore, DFT has been employed to study the effects of incorporating nitrogen atoms into polycyclic aromatic hydrocarbons, revealing that N-heteroacenes generally exhibit different solid-state packing motifs compared to their all-carbon acene counterparts due to altered electrostatics. acs.org For instance, the synthesis of 5,12-dihydrobenzo[b]phenazine (referred to as H2DAT in some studies) has been reported, and its potential as an n-type material has been evaluated using methods including DFT. rsc.org

DFT calculations have also been crucial in the design and analysis of novel materials based on the dihydrobenzo[b]phenazine framework. For example, a polymer based on 5,12-dihydrobenzo[b]phenazine (p-DPBPZ) was investigated as a cathode material for organic batteries, with DFT calculations providing insights into its electronic structure (HOMO/LUMO energies), electrostatic potential, and spin density. acs.org

Molecular Orbital Theory and Electronic Transitions

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and, consequently, the optical and electronic properties of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance.

Studies on asymmetric azatetracene analogues, including 5,12-dihydrobenzo[b]phenazine, have shown that increasing the number of nitrogen heteroatoms stabilizes both the HOMO and LUMO levels. rsc.org This stabilization leads to significant electron affinities, making these materials promising candidates for n-type semiconductors. rsc.org Oxidation of N,N'-dihydro compounds to their corresponding N-heteroacenes leads to a lowering of the LUMO level, which is favorable for electron injection, and this effect on the LUMO is more pronounced than on the HOMO. ntu.edu.sg

A strategy known as "molecular orbital tuning" has been proposed, which aims to modify the frontier molecular orbitals of an organic semiconductor without altering its molecular geometry and packing in the crystal structure. acs.org 6,13-dihydro-6,13-diazapentacene, a related dihydro-N-heteroacene, is a key example of this concept, as it maintains a planar geometry similar to pentacene (B32325) but possesses different HOMO characteristics due to the presence of two additional π-electrons. acs.org

Aromaticity and Electronic Delocalization in Dihydrobenzo[b]phenazine Systems

The concept of aromaticity is central to the chemistry of cyclic and polycyclic conjugated molecules. In dihydro-N-heteroacenes like this compound, the degree of aromaticity and electronic delocalization significantly influences their stability and reactivity.

Nucleus-Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of cyclic systems. github.iomdpi.com It involves calculating the magnetic shielding at the center of a ring or at a point above the ring plane. Negative NICS values typically indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

NICS calculations have been employed to study the aromaticity of dihydro-N-heteroacenes. acs.org For instance, in a study of a phenanthrene-extended phenazine dication, NICS analysis of the 1,4-dihydropyrazine (B12976148) moiety in a related neutral compound revealed its antiaromatic character with positive NICS values near the ring plane. acs.org In contrast, the oxidized dication exhibited strong diamagnetic shielding, indicative of aromaticity. acs.org NICS calculations on N,N-diaryldihydrophenazines have also been used to assess the effect of B←N Lewis pair formation on the aromaticity of the central dihydropyrazine (B8608421) ring. chemrxiv.org DFT calculations, including NICS data, were also part of the supporting information for a study on π-extended benzo[b]phenazine-based polymer cathode materials. acs.org

Aromaticity of Dihydro N-Heteroacenes and Their Oxidized Forms

The interplay between aromaticity and antiaromaticity in larger N-heteroacenes and their N,N-dihydro derivatives has been reviewed, highlighting that while the oxidized forms are 4n+2π systems, the dihydro forms have a different electronic count. scispace.comresearchgate.net The reduced aromaticity or even antiaromatic character of the central ring in the dihydro form has implications for the molecule's stability and reactivity. For example, the oxidation of the dihydro form to the fully aromatic N-heteroacene is often a facile process.

Reaction Mechanism Prediction and Elucidation through Computational Modeling

Computational modeling is a valuable tool for predicting and elucidating the reaction mechanisms involving this compound and related compounds. By mapping out potential energy surfaces, identifying transition states, and calculating reaction energies, theoretical studies can provide detailed insights into how these molecules react.

For instance, the synthesis of 5,12-dihydrobenzo[b]phenazine can be achieved through a straightforward co-melt of reagents at high temperatures. rsc.org Computational modeling can help to understand the thermodynamics and kinetics of such condensation reactions. Furthermore, the wavelength-selective photoactivated autocatalytic oxidation of 5,12-dihydrobenzo[b]phenazine has been reported, and computational modeling could be used to explore the mechanism of this photochemical process. acs.orgacs.org

In the context of its applications, computational studies can elucidate the mechanism of action in various systems. For example, in biological systems, phenazines can act as electron shuttles, facilitating extracellular electron transfer. nih.gov DFT calculations combined with experimental data have been used to understand the structure-function relationships in phenazine-mediated electron transfer, suggesting that the process occurs in lipophilic environments like the cell membrane. nih.gov Similarly, for its use in organic batteries, computational modeling can help to understand the redox processes that the 5,12-dihydrobenzo[b]phenazine unit undergoes during charging and discharging cycles. acs.org The synthesis of related benzo[b]phenazine-6,11-quinones often involves reduction of a precursor followed by reaction and subsequent oxidation, a process whose mechanism can be investigated computationally. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 5,12 Dihydro Benzo B Phenazine

Oxidative Transformations of Dihydrobenzo[b]phenazine

The conversion of 5,12-Dihydro-benzo[b]phenazine (DHBP) to benzo[b]phenazine (B13996840) (BP) is a critical oxidative process. This transformation can be initiated through various pathways, including photoactivation and autocatalysis, often involving reactive oxygen species.

Photoactivated Oxidation Pathways to Benzo[b]phenazine

The photochemical stability and conversion of 5,12-dihydrobenzo[b]phenazine (DHBP) have been investigated using light-emitting diodes (LEDs) with emission wavelengths ranging from 365 to 595 nm. Photochemical conversion of DHBP to benzo[b]phenazine (BP) is observed with wavelengths up to 516 nm. This photo-activated oxidation is confirmed for wavelengths that fall within the absorption band of DHBP. Interestingly, light at 490 and 516 nm, which is not absorbed by DHBP, also triggers the oxidation, indicating a more complex mechanism than direct photoexcitation. When sunlight is used as the light source, the oxidation rate is significantly enhanced. The process can be monitored by observing the decrease in absorbance at 422 nm (characteristic of DHBP) and the corresponding increase at 475 nm (characteristic of BP). This photo-oxidation process is considered a green synthesis method for producing metal-free BP.

Autocatalytic Oxidation Phenomena

A key feature of the photoactivated oxidation of DHBP is its autocatalytic nature. Photoactivated autocatalytic oxidation of DHBP to BP has been confirmed even with wavelengths that are not directly absorbed by the DHBP molecule. The reaction rates for this process using specific LEDs are in the range of 111–208 μg min⁻¹. When using sunlight as a broader spectrum light source, the oxidation rate for a 1 mg mL⁻¹ DHBP solution was found to be 393 μg min⁻¹. This autocatalytic behavior has also been observed in similar compounds, such as 5,12-dihydro-2,3-dimethylbenzo[b]phenazine (DMDHBP), suggesting a broader applicability of this phenomenon for producing metal-free organic semiconductors.

Photoactivated Oxidation Rates of DHBP to BP
Light SourceReaction RateReference
LEDs (490 nm, 516 nm)111–208 μg min⁻¹
Sunlight (for 1 mg mL⁻¹ DHBP)393 μg min⁻¹

Role of Reactive Oxygen Species in Dihydrobenzo[b]phenazine Oxidation

Reactive oxygen species (ROS) are integral to the oxidation mechanism of DHBP. ROS are chemically reactive species containing oxygen, such as superoxide (B77818) and hydroxyl radicals, which can act as signaling molecules and contribute to oxidative stress. The formation of ROS during the photo-oxidation of DHBP has been verified using electron paramagnetic resonance. The mechanism involves the generation of these species which then participate in the oxidation of DHBP. This process is distinct from other potential intermolecular interactions like Förster resonance energy transfer, intermolecular charge transfer, or photoinduced electron transfer, which have been experimentally excluded.

Electrochemical Redox Processes of Phenazine-Based Systems

Phenazine-based systems exhibit rich electrochemical behavior, characterized by reversible redox processes. These properties are fundamental to their applications in areas such as redox flow batteries and as redox mediators in biological systems.

Cyclic Voltammetry Studies of Redox Potentials

Cyclic voltammetry (CV) is a key technique for investigating the redox properties of phenazine (B1670421) derivatives. CV studies reveal that phenazines typically undergo reversible, two-electron, two-proton coupled transfer processes. The CV curves for phenazine-based polymers often show two pairs of redox peaks, which correspond to two consecutive single-electron transfer reactions.

The redox potentials of phenazines are influenced by pH and the nature of substituents on the phenazine core. For instance, with increasing pH, the oxidation peaks tend to shift to less positive potentials, indicating that the oxidation process is easier in alkaline conditions. Different phenazine compounds exhibit a range of half-wave potentials (E₁⸝₂). For a specific phenazine-based material, M1, the redox potentials were determined in various electrolytes, demonstrating its versatility.

Redox Potentials of a Phenazine-Based Compound (M1) vs. Ag/AgCl
Electrolyte (1.0 M)Redox Potential (V)Reference
KOH-0.85
NaCl-0.67
H₂SO₄-0.26 and 0.05

These studies highlight that by modifying the chemical structure, the redox potentials of phenazines can be tuned for specific applications.

Stability of Radical Anions and Dianions

The stability of the charged species formed during redox reactions is a critical aspect of phenazine chemistry. Upon oxidation, the π-electron system of the phenazine ring changes, which can lead to a more stable cationic species. According to Hückel's rule, the transformation can result in an aromatic system that stabilizes the charge.

Conversely, phenazine derivatives can be reduced to form stable radical anions and dianions. The reduction of certain azaacenes, including benzo-phenazine derivatives, to their radical anion and dianion forms has been achieved using chemical reducing agents. These reduced species have been isolated and characterized, providing insight into their electronic structure and properties. While some aromatic radical anions are only stable in solution, others can exist in the gas phase, and their stability is crucial for processes like the Birch reduction. The study of these radical anions and dianions is essential for understanding the fundamental electronic properties of phenazine-based systems and their potential in molecular electronics.

Derivatization and Functionalization Reactions

The derivatization and functionalization of the this compound core are crucial for tuning its electronic, optical, and biological properties. These modifications are primarily achieved through reactions that form new carbon-nitrogen bonds or through cycloaddition and ring-forming reactions that expand the polycyclic framework.

Carbon-nitrogen (C-N) coupling reactions are powerful tools for the synthesis of N-arylated and N-alkylated phenazine derivatives. The nitrogen atoms at the 5 and 12 positions of the this compound system can participate in various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups.

The most prominent methods for C-N bond formation in the context of phenazine and related heterocyclic systems are the Buchwald-Hartwig amination and the Ullmann condensation. mdpi.comnih.gov These reactions have been instrumental in the synthesis of complex aromatic amines and have found application in the derivatization of dihydrophenazine scaffolds. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between aryl halides or triflates and amines. mdpi.com In the context of phenazine synthesis, it can be employed to introduce aryl or heteroaryl groups at the nitrogen positions. For instance, the synthesis of new hetero-phenylamino derivatives of benzo[a]phenoxazin-5-one has been achieved through a Palladium-catalyzed Buchwald-Hartwig amination protocol. While this example is on a related phenoxazine (B87303) core, the principles are applicable to dihydrophenazine systems.

A modular synthetic approach for substituted 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine, a structurally related compound, has been developed utilizing a subsequent Buchwald-Hartwig amination and C-H amination strategy. wikipedia.org This highlights the utility of this reaction in building complex, N-functionalized dihydrophenazine-type structures.

Ullmann Condensation: The copper-catalyzed Ullmann condensation is a classical method for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig reaction. nih.gov A significant advancement in this area is the development of a Cu-catalyzed C–H amination/Ullmann N-arylation domino reaction. This methodology provides a straightforward route to 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine from phenanthrene-9,10-diamines and aryl iodides, showcasing the power of copper catalysis in constructing these complex heterocyclic systems in a single operation. nih.gov

The general conditions for these C-N coupling reactions are summarized in the table below.

Table 1: General Conditions for C-N Coupling Reactions in Phenazine Systems
ReactionCatalystLigandBaseSolventTemperature
Buchwald-Hartwig AminationPd(0) or Pd(II) precursorsPhosphine-based ligands (e.g., BINAP, XPhos)Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4)Aprotic polar solvents (e.g., Toluene, Dioxane)Room temperature to elevated temperatures
Ullmann CondensationCu(I) or Cu(II) saltsOften ligand-free or with simple diamine/phenanthroline ligandsInorganic bases (e.g., K2CO3, Cs2CO3)High-boiling polar solvents (e.g., DMF, NMP)High temperatures (>100 °C)

Cycloaddition and ring-forming reactions offer a pathway to extend the π-conjugated system of this compound, leading to novel polycyclic aromatic hydrocarbons with tailored properties. The Diels-Alder reaction and its variants are particularly powerful in this regard.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org In principle, the aromatic rings of the this compound could act as a diene component, or a suitably functionalized derivative could act as a dienophile. For example, the Diels-Alder reaction of 3-nitro-2(1H)-quinolones, acting as dienophiles, has been utilized to synthesize phenanthridone derivatives. nih.gov While not a direct example on the dihydrophenazine core, it illustrates the potential of using heterocyclic systems in such cycloadditions.

Aza-Diels-Alder Reaction: A variation of the Diels-Alder reaction, the aza-Diels-Alder reaction, involves a nitrogen atom in either the diene or dienophile component, leading to the formation of nitrogen-containing six-membered rings. wikipedia.org This reaction can be a powerful tool for constructing more complex nitrogen-containing polycyclic systems from dihydrophenazine precursors. Inverse electron demand Diels-Alder reactions of heterocyclic azadienes, such as triazines and tetrazines, are well-established methods for the synthesis of various functionalized nitrogen-containing heterocycles. nih.gov

Intramolecular Cyclization: Ring-forming reactions can also occur through intramolecular cyclization of suitably substituted this compound derivatives. For instance, a Brønsted acid-promoted intramolecular cationic cyclization of o-(1-arylvinyl) acetophenone (B1666503) derivatives has been developed to synthesize polysubstituted indenes. rsc.org Similar strategies could be envisioned for the synthesis of novel fused ring systems onto the benzo[b]phenazine framework. Another example is the palladium-catalyzed intramolecular Fujiwara-Hydroarylation for the synthesis of benzo[a]phenazine (B1654389) derivatives. nih.gov This method involves the cyclization of substituted 2-aryl-3-(aryl/alkylethynyl) quinoxaline (B1680401), demonstrating the utility of transition-metal catalysis in facilitating intramolecular ring-forming reactions.

The following table provides a conceptual overview of potential cycloaddition and ring-forming reactions involving the this compound scaffold.

Table 2: Conceptual Cycloaddition and Ring-Forming Reactions
Reaction TypePotential Role of Dihydro-benzo[b]phenazinePotential Reactant PartnerExpected Product Type
Diels-Alder ReactionDiene (aromatic ring)Electron-deficient alkyne or alkeneFused polycyclic aromatic system
Aza-Diels-Alder ReactionDiene or Dienophile (with N-functionalization)Azadiene or electron-rich/poor alkene/alkyneFused nitrogen-containing polycyclic system
Intramolecular CyclizationSubstituted precursorInternal reactive group (e.g., alkyne, alkene)Annulated benzo[b]phenazine derivative

Advanced Applications of 5,12 Dihydro Benzo B Phenazine and Its Derivatives in Materials Science

Organic Electronic and Optoelectronic Devices

N-Heteroacenes (NHAs), a class of compounds that includes phenazines, are widely utilized in the fabrication of organic semiconductor devices. rsc.org The dihydro-N-heteroacene (H2-NHA) derivatives, such as 5,12-dihydro-benzo[b]phenazine (DHBP), are often the direct, stable products of synthesis and serve as crucial precursors to the final, fully aromatic NHAs required for these applications. rsc.org

The utility of this compound (DHBP) in organic semiconductors lies in its role as a stable precursor that can be converted to the active semiconductor material, benzo[b]phenazine (B13996840) (BP). rsc.orgrsc.org The synthesis of NHAs often yields the more chemically stable dihydro derivatives. rsc.org To create the desired N-heteroacene for semiconductor applications, an oxidation step is necessary. rsc.org

Research has demonstrated a photoactivated autocatalytic oxidation process where DHBP is converted to BP. rsc.org This photochemical conversion can be initiated by light wavelengths up to 516 nm. rsc.org Interestingly, even light at 490 and 516 nm, which is not absorbed by the DHBP reactant itself, can trigger the oxidation. This occurs via a photoactivated autocatalytic mechanism, where the product (BP) absorbs the light energy and facilitates the conversion of the remaining reactant. rsc.org This process can be driven by sunlight, achieving a significant oxidation rate, and offers a method for producing metal-free organic substances suitable for semiconductor devices. rsc.orgrsc.org This method has also been observed in similar compounds, highlighting its potential for broader applications in producing organic semiconductors. rsc.org

Derivatives of dihydrophenazine are key components in the design of emitters for Organic Light-Emitting Diodes (OLEDs) that exhibit Thermally Activated Delayed Fluorescence (TADF). rsc.org TADF materials allow OLEDs to harvest both singlet and triplet excitons, enabling internal quantum efficiencies approaching 100%. rsc.org This is achieved by designing molecules with a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. worktribe.com

The molecular architecture of these emitters typically involves a strong electron donor unit linked to a strong electron acceptor unit. rsc.org The 5,10-dihydrophenazine (B1199026) (DHPZ) core is frequently employed as a potent electron donor. rsc.org By coupling this donor with various acceptor moieties, the emission color and efficiency of the TADF molecule can be precisely tuned. rsc.orgtorvergata.it

For instance, 4,4′-(phenazine-5,10-diyl)dibenzonitrile (pBN), a derivative of DHPZ, is an established TADF emitter with a ΔEST of 0.10 eV. rsc.org Other examples include dibenzo[a,c]-phenazine-based molecules and compounds like 5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine (DHPZ-2BI), which show moderate to high external quantum efficiencies (EQE) in OLED devices. torvergata.ittandfonline.com

Table 1: Performance of Selected Dihydrophenazine-Based TADF Emitters

Emitter CompoundDonor MoietyAcceptor MoietyMax. External Quantum Efficiency (EQEmax)Emission ColorReference
2DMAC-BP-FDimethylacridine (DMAC)Fluorinated Dibenzo[a,c]phenazine (BP-F)21.8%Orange-Red (585 nm) torvergata.it
2PXZ-BP-FPhenoxazine (B87303) (PXZ)Fluorinated Dibenzo[a,c]phenazine (BP-F)12.4%Red (605 nm) torvergata.it
DHPZ-2BIDihydrophenazine (DHPZ)Phenyl-benzoimidazole (BI)12%Green tandfonline.com
pBNDihydrophenazine (DHPZ)Benzonitrile5-8%Yellow rsc.org

Electrochemical Energy Storage Systems

The redox-active nature of the dihydrophenazine core makes it an excellent candidate for use in organic electrode materials for rechargeable batteries. acs.orgjlu.edu.cn These organic materials offer advantages such as high theoretical capacity, structural diversity, and the use of abundant, low-cost elements. acs.orgresearchgate.net

Polymers incorporating the this compound unit have been developed as high-performance cathode materials for both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). acs.orgacs.org By extending the π-conjugated structure of the polymer backbone, researchers can enhance the discharge voltage and stability of the resulting battery. acs.org

A polymer based on 5,12-dihydrobenzo[b]phenazine, denoted p-DPBPZ, functions as a high-voltage cathode material. acs.org When assembled in a lithium-ion cell, it exhibits high discharge voltages, a significant initial specific capacity, and impressive energy and power densities. The extended conjugation helps to stabilize the redox intermediates, leading to excellent cycling stability. acs.org This polymer has also demonstrated potential for use in sodium-ion batteries. acs.org Similarly, other dihydrophenazine-based polymers like p-TPZB and p-PZ have shown high specific capacities and long cycling stability in LIBs. acs.orgresearchgate.net

Table 2: Electrochemical Performance of this compound-Based Polymer Cathodes in Li-Ion Batteries

Polymer CathodeDischarge Voltage (vs Li+/Li)Initial Discharge CapacityEnergy DensityPower DensityReference
p-DPBPZ3.20–3.45 V & 3.85–4.25 V151 mAh g⁻¹537 Wh kg⁻¹1965 W kg⁻¹ acs.org
p-TPZB3.1–4.2 V155 mAh g⁻¹522 Wh kg⁻¹4320 W kg⁻¹ acs.org
p-PZ3.1 V–4.2 V198 mAh g⁻¹ (at 0.5C)558 Wh kg⁻¹- researchgate.net
PAS-DPPZ~3.0 V & ~3.8 V82 mAh g⁻¹ (at 0.1C)-- nih.gov

The core of the dihydrophenazine unit acts as a multi-electron redox-active center within the polymer structure. acs.orgacs.orgresearchgate.net In a polymer like poly(aryl ether sulfone) containing 5,10-diphenyl-dihydrophenazine (PAS-DPPZ), the phenazine-based center undergoes two consecutive single-electron-transfer redox reactions. nih.gov These reversible redox processes are responsible for the charge storage capacity of the electrode material. nih.gov

Photocatalytic Systems

Phenazine (B1670421) and its derivatives are recognized for their photosensitivity and have been employed in various photocatalytic applications. mdpi.com The this compound scaffold, in particular, has shown promise as a component in advanced photocatalytic systems. rsc.orgjlu.edu.cn

The photoactivated oxidation of DHBP itself is a photocatalytic process. rsc.org In this system, the product, benzo[b]phenazine (BP), acts as a photocatalyst, absorbing light and transferring energy to the DHBP reactant, which leads to the formation of reactive oxygen species that drive the oxidation. rsc.orgrsc.org This autocatalytic behavior demonstrates the potential of the phenazine core in mediating photochemical reactions. rsc.org Phenazines have also been reported to act as photocatalysts in processes like atom transfer radical polymerization. rsc.org

Furthermore, dihydrophenazine derivatives can be incorporated as building blocks into more complex, stable structures like covalent organic frameworks (COFs). jlu.edu.cn A 3D COF, named 3D-PN-2, was synthesized using a monomer derived from 5,10-dihydrophenazine. jlu.edu.cn This material exhibits broad absorption of light from the UV to the visible region (up to 630 nm) and possesses a band gap of 2.11 eV. The calculated positions of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are -4.50 eV and -2.39 eV, respectively. These properties make 3D-PN-2 a promising candidate for photocatalytic applications. jlu.edu.cn

Chemosensing and Biosensing Platform Development

The distinct electronic and photophysical characteristics inherent to this compound and its derivatives make them highly suitable for creating sophisticated chemosensing and biosensing platforms. nih.gov These compounds can be systematically modified to demonstrate pronounced sensitivity and selectivity for a range of analytes, such as metal ions, anions, and molecules of biological importance. researchgate.net The underlying sensing mechanism frequently capitalizes on alterations in their absorption or fluorescence profiles following interaction with the target analyte. mdpi.com

The planar structure and conjugated π-system of the phenazine core are central to its optical and redox properties, which can be modulated by analyte binding. researchgate.netarkat-usa.org This interaction can lead to intramolecular charge transfer (ICT), resulting in observable colorimetric or fluorometric changes that signal the presence of the analyte. researchgate.net

Derivatives of this compound are amenable to functionalization with specific recognition units to engineer highly selective sensors. For example, the integration of moieties like salen ligands can equip these phenazine-based compounds for the spectroscopic detection of various metal ions. arkat-usa.org Similarly, strategic placement of amine substituents can yield derivatives that are sensitive to pH changes, exhibiting noticeable shifts in their absorption spectra upon protonation. acs.org This acidochromism is attributed to the enhanced electron-accepting character of the quinoxaline (B1680401) segment after protonation. acs.org

The development of these sensing platforms hinges on the rational design of the molecular architecture to enhance analyte interaction and amplify the output signal. Researchers have investigated diverse strategies, including the creation of donor-acceptor systems and leveraging mechanisms like Photoinduced Electron Transfer (PET) to attain high sensitivity and low detection limits. The adaptability of the this compound framework permits the fine-tuning of its electronic properties, establishing it as a versatile foundation for a broad spectrum of sensing applications. researchgate.netrsc.org

Sensing of Metal Ions

Derivatives of benzo[b]phenazine have been successfully employed as fluorescent and colorimetric sensors for various metal ions. The sensing mechanism often involves the chelation of the metal ion by the phenazine derivative, which perturbs the electronic structure of the molecule and leads to a change in its photophysical properties.

For instance, certain benzo[a]chromenophenazine derivatives have been identified as effective fluorescent chemosensors for the detection of Fe³⁺ and Cu²⁺ ions. nih.gov Another approach utilized the oxidation of o-phenylenediamine (B120857) (OPD) to the fluorescent 2,3-diaminophenazine. This reaction can be catalyzed by Cu²⁺, and the resulting fluorescence can be used for its detection with a low detection limit of 23 nM. nih.gov Similarly, a ratiometric fluorescence sensor for Ag⁺ was developed based on the Ag⁺-induced oxidation of OPD, achieving a detection limit as low as 250 nM. nih.gov

Table 1: Performance of Benzo[b]phenazine-Based Metal Ion Sensors

Derivative/System Analyte Sensing Method Limit of Detection (LOD) Key Observation Reference
Benzo[a]chromenophenazines Fe³⁺, Cu²⁺ Fluorescent Not Specified Good photophysical properties nih.gov
OPD/N-CDs Cu²⁺ Ratiometric Fluorescence 23 nM Cu²⁺ oxidizes OPD to fluorescent OPDox nih.gov
OPD/GQDs Ag⁺ Ratiometric Fluorescence 250 nM Ag⁺ oxidizes OPD to fluorescent OPDox nih.gov

OPD: o-Phenylenediamine, N-CDs: N-doped carbon dots, GQDs: Graphene Quantum Dots

Sensing of Anions and Other Molecules

The versatility of the phenazine framework also extends to the detection of anions and neutral molecules. For example, a Schiff base derivative was developed as a reversible fluorescent-colorimetric chemosensor for the visual detection of carbonate ions (CO₃²⁻) in aqueous solutions. ugr.es

Furthermore, derivatives have been designed for sensing nitroaromatic compounds, which are common components of explosives. A fluorescent probe based on a benzo[b]phenazine derivative demonstrated selective sensing of picric acid. ugr.es The interaction between the electron-rich phenazine derivative and the electron-deficient picric acid leads to fluorescence quenching, enabling its detection.

The parent compound, this compound, can undergo photoactivated autocatalytic oxidation to benzo[b]phenazine, a process that can be monitored by changes in absorbance and has potential applications in sensing. rsc.org

Table 2: Performance of Benzo[b]phenazine-Based Anion and Molecule Sensors

Derivative/System Analyte Sensing Method Key Observation Reference
Schiff base derivative CO₃²⁻ Fluorescent-Colorimetric Reversible and visual detection ugr.es
Benzo[b]phenazine derivative Picric Acid Fluorescent Selective fluorescence quenching ugr.es
This compound Light/Oxidation Absorbance Change Photoactivated autocatalytic oxidation rsc.org

Q & A

Q. What ethical guidelines govern the use of this compound in preclinical studies?

  • Methodological Answer : Adhere to NIH guidelines for in vitro/in vivo testing. Obtain IRB approval for toxicity assays. Document negative controls (e.g., solvent-only groups) and use blinded data analysis to mitigate bias. Reference FINER criteria (Feasible, Novel, Ethical, Relevant) for study design .

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